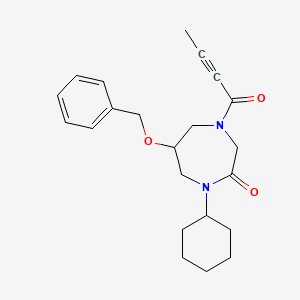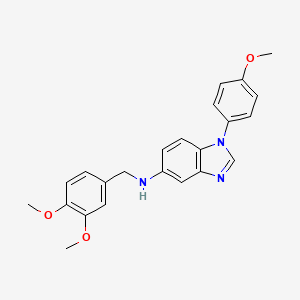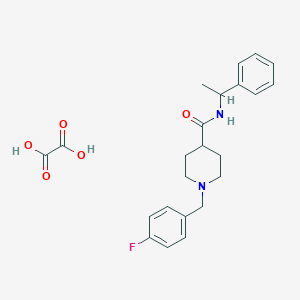
6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one, also known as BCD, is a diazepanone compound that has gained attention in the scientific community due to its potential use in various research applications. In
Mécanisme D'action
The exact mechanism of action of 6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, seizures, and sleep. This compound is thought to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic effects, this compound has been reported to have sedative and muscle relaxant properties. It has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one in lab experiments is its relatively low toxicity compared to other compounds with similar activity. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and long-term effects of this compound.
Orientations Futures
There are several potential future directions for research on 6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of epilepsy and anxiety disorders. Further studies are needed to fully understand its mechanism of action and efficacy in these conditions. Additionally, more research is needed to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one involves the reaction of cyclohexylamine with butynoic acid to form 4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one. This intermediate compound is then reacted with benzyl alcohol in the presence of a base to form the final product, this compound. The yield of this compound using this method is reported to be around 50%.
Applications De Recherche Scientifique
6-(benzyloxy)-4-(2-butynoyl)-1-cyclohexyl-1,4-diazepan-2-one has been identified as a potential therapeutic agent for the treatment of various diseases. One study reported that this compound has anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Another study found that this compound has anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
4-but-2-ynoyl-1-cyclohexyl-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-9-21(25)23-14-20(27-17-18-10-5-3-6-11-18)15-24(22(26)16-23)19-12-7-4-8-13-19/h3,5-6,10-11,19-20H,4,7-8,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDGGFYKMOLTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CC(CN(C(=O)C1)C2CCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6100452.png)
![2-{[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B6100464.png)
![7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
![2-[3-(6-iodo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6100489.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6100497.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)
![ethyl 3-(3-chlorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6100506.png)
![ethyl 1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6100511.png)

![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6100527.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)
